(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to exhibit analgesic effects by modulating the activity of pain receptors in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is its potential applications in pharmacology and medicinal chemistry. However, its use in laboratory experiments may be limited due to its high cost and low availability.
Future Directions
There are several future directions for research on (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone. One potential direction is to explore its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and chronic pain. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, further research may be needed to optimize the synthesis method for (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone to improve its yield and purity.
In conclusion, (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a promising chemical compound that has potential applications in pharmacology and medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various neurological disorders.
Synthesis Methods
The synthesis method for (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone involves the reaction of 4-benzylpiperidine with 5-methylpyrazine-2-carboxylic acid chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product in high yield and purity.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit various biological activities, including antipsychotic, antidepressant, and analgesic effects.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-12-20-17(13-19-14)18(22)21-9-7-16(8-10-21)11-15-5-3-2-4-6-15/h2-6,12-13,16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPGZGZXDHCJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
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